2-(Trifluoromethyl)benzenesulfonic acid sodium salt
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Overview
Description
Sodium 2-(Trifluoromethyl)benzenesulfonate is an organosulfur compound with the molecular formula C7H6F3NaO3S. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its unique trifluoromethyl group attached to the benzene ring, which imparts distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(Trifluoromethyl)benzenesulfonate typically involves the sulfonation of 2-(Trifluoromethyl)benzenesulfonyl chloride with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of Sodium 2-(Trifluoromethyl)benzenesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(Trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing trifluoromethyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It acts as a coupling partner in the formation of carbon-sulfur bonds, such as in the synthesis of thiosulfonates and sulfonamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Thiosulfonates: Formed through coupling reactions with thiols.
Sulfonamides: Produced by reacting with amines.
Sulfones: Obtained through oxidation reactions.
Scientific Research Applications
Sodium 2-(Trifluoromethyl)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the trifluoromethyl group into molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Sodium 2-(Trifluoromethyl)benzenesulfonate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to form strong interactions with proteins and enzymes, making it an effective inhibitor in biochemical assays. The compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Sodium Benzenesulfonate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Sodium 4-(Trifluoromethyl)benzenesulfonate: Similar structure but with the trifluoromethyl group at the para position, leading to different chemical behavior.
Sodium 3-(Trifluoromethyl)benzenesulfonate: Trifluoromethyl group at the meta position, affecting its reactivity and applications.
Uniqueness: Sodium 2-(Trifluoromethyl)benzenesulfonate is unique due to the ortho position of the trifluoromethyl group, which significantly influences its electronic properties and reactivity. This positional difference makes it a valuable reagent in specific synthetic applications where other isomers may not be as effective .
Properties
Molecular Formula |
C7H4F3NaO3S |
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Molecular Weight |
248.16 g/mol |
IUPAC Name |
sodium;2-(trifluoromethyl)benzenesulfonate |
InChI |
InChI=1S/C7H5F3O3S.Na/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13;/h1-4H,(H,11,12,13);/q;+1/p-1 |
InChI Key |
CVNHZWQQZUXFDE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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